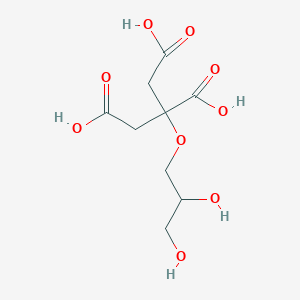
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and a dihydroxypropoxy group attached to a propane backbone. It is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid can be synthesized through a multi-step process starting from fumaric acid. The synthesis involves the following steps :
Hydroxylation: Fumaric acid is hydroxylated to form malic acid.
Esterification: Malic acid is esterified with glycerol to form the dihydroxypropoxy derivative.
Carboxylation: The esterified product is then carboxylated to introduce the additional carboxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic hydroxylation: Using catalysts to enhance the hydroxylation step.
Continuous esterification: Employing continuous flow reactors for the esterification process.
Controlled carboxylation: Utilizing controlled temperature and pressure conditions for the carboxylation step.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride for halogenation and ammonia for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in inhibiting aconitase and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme aconitase, which is a key enzyme in the Krebs cycle. By binding to the active site of aconitase, 2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid prevents the conversion of citric acid to isocitric acid, thereby disrupting the Krebs cycle and affecting cellular energy production .
Comparación Con Compuestos Similares
Similar Compounds
Citric acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic acid:
prop-1-ene-1,2,3-tricarboxylic acidUniqueness
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is unique due to the presence of the dihydroxypropoxy group, which imparts distinct chemical properties and biological activities compared to other tricarboxylic acids. Its ability to inhibit aconitase and interfere with the Krebs cycle sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H14O9 |
|---|---|
Peso molecular |
266.20 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropoxy)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O9/c10-3-5(11)4-18-9(8(16)17,1-6(12)13)2-7(14)15/h5,10-11H,1-4H2,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
QHGNHOBXVYYHEK-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(CC(=O)O)(CC(=O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


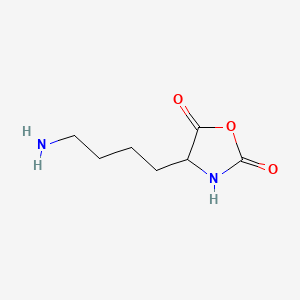
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
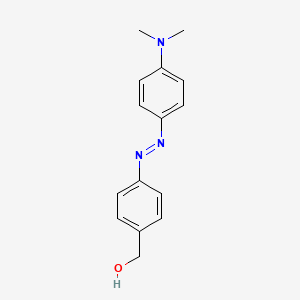
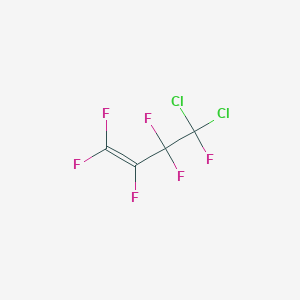
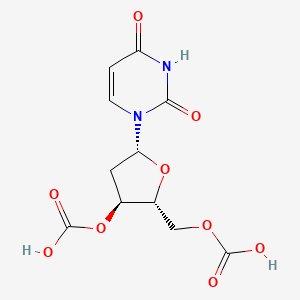
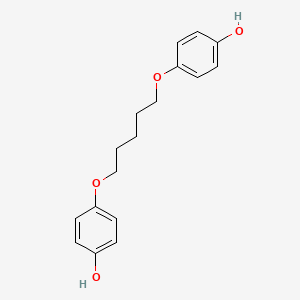


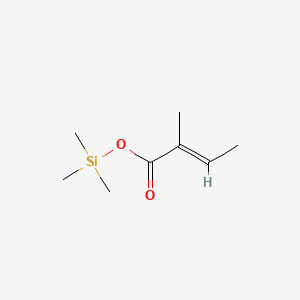
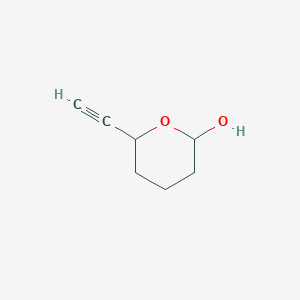
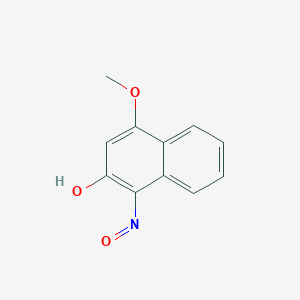
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
